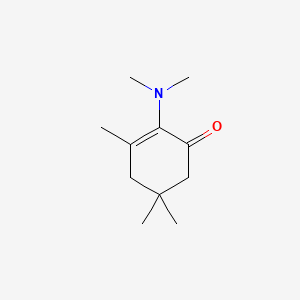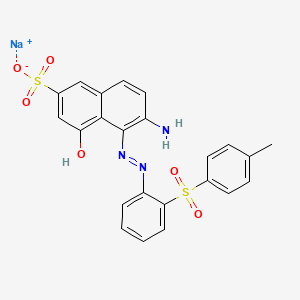
Lauramidopropyl dimethylamine propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lauramidopropyl dimethylamine propionate is a cationic surfactant widely used in personal care products and cosmetics. It is known for its excellent emulsifying, dispersing, antistatic, and conditioning properties. This compound is derived from lauric acid and is often used in formulations to enhance the texture and performance of various products .
Méthodes De Préparation
Lauramidopropyl dimethylamine propionate is synthesized through the reaction of lauric acid with 3-dimethylaminopropylamine (DMAPA). The reaction typically involves heating the reactants under controlled conditions to form the amidoamine intermediate, which is then neutralized with propionic acid to yield the final product . Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity, often involving continuous processing techniques and stringent quality control measures .
Analyse Des Réactions Chimiques
Lauramidopropyl dimethylamine propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: This compound can participate in substitution reactions, particularly with halogenated compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenated compounds like bromoalkanes
Applications De Recherche Scientifique
Lauramidopropyl dimethylamine propionate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: This compound is employed in cell culture and molecular biology experiments as a conditioning agent to improve cell viability and growth.
Medicine: It is investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: This compound is widely used in the formulation of personal care products, such as shampoos, conditioners, and lotions, due to its antistatic and conditioning effects
Mécanisme D'action
The mechanism of action of lauramidopropyl dimethylamine propionate involves its interaction with the lipid bilayers of cell membranes. It disrupts the surface tension, leading to enhanced permeability and improved delivery of active ingredients. The molecular targets include the hydrophobic regions of lipid bilayers, and the pathways involved are primarily related to membrane fluidity and stability .
Comparaison Avec Des Composés Similaires
Lauramidopropyl dimethylamine propionate is often compared with other similar compounds, such as:
Cocamidopropyl betaine: Another widely used surfactant with similar conditioning properties but derived from coconut oil.
Stearamidopropyl dimethylamine: A compound with similar antistatic properties but derived from stearic acid.
Myristamidopropyl dimethylamine: Similar in structure but derived from myristic acid, offering different conditioning effects .
Propriétés
Numéro CAS |
67801-62-1 |
|---|---|
Formule moléculaire |
C17H36N2O.C3H6O2 C20H42N2O3 |
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]dodecanamide;propanoic acid |
InChI |
InChI=1S/C17H36N2O.C3H6O2/c1-4-5-6-7-8-9-10-11-12-14-17(20)18-15-13-16-19(2)3;1-2-3(4)5/h4-16H2,1-3H3,(H,18,20);2H2,1H3,(H,4,5) |
Clé InChI |
LKQLASJZBZROKO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NCCCN(C)C.CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[(3-phosphonophenyl)azo]-1-(4-sulfophenyl)-, monosodium salt](/img/structure/B13768839.png)
![10a,12a-dimethyl-4,4a,4b,10b,11,12-hexahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13768847.png)


![Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate](/img/structure/B13768868.png)

![6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B13768889.png)

![5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13768897.png)




